molecular formula C13H19N3O B2417363 8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane CAS No. 2200610-53-1

8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane

Cat. No.: B2417363
CAS No.: 2200610-53-1
M. Wt: 233.315
InChI Key: NSEGRUOYDPHJLS-UHFFFAOYSA-N
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Description

8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. These processes often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the tropane alkaloid family, such as:

Uniqueness

8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its unique structure allows for innovative investigations into drug development and neurochemistry.

Properties

IUPAC Name

8-methyl-3-(6-methylpyridazin-3-yl)oxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-3-6-13(15-14-9)17-12-7-10-4-5-11(8-12)16(10)2/h3,6,10-12H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEGRUOYDPHJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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